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molecular formula C14H10FNO2 B8594130 [2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-methanol

[2-(3-Fluoro-phenyl)-benzooxazol-5-yl]-methanol

Cat. No. B8594130
M. Wt: 243.23 g/mol
InChI Key: UPDUATMMYDYCKN-UHFFFAOYSA-N
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Patent
US07244763B2

Procedure details

Compound 75A was reacted in a manner analogous to Compound 69B to give the title product. MS m/z 244 (M+1).
Name
Compound 75A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:12][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[F:19])=[N:10][C:9]=2[CH:20]=1)=O.FC1C=C(C2OC3C=CC(CO)=CC=3N=2)C=CC=1>>[F:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:11]1[O:12][C:8]2[CH:7]=[CH:6][C:5]([CH2:3][OH:2])=[CH:20][C:9]=2[N:10]=1

Inputs

Step One
Name
Compound 75A
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(N=C(O2)C2=C(C=CC=C2)F)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C=1OC2=C(N1)C=C(C=C2)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1OC2=C(N1)C=C(C=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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